molecular formula C24H20N4O4S B2362733 5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 853744-93-1

5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione

Cat. No.: B2362733
CAS No.: 853744-93-1
M. Wt: 460.51
InChI Key: ZBZWXOARHXHDGH-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl is a part of a group of azole heterocycles . They are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Furan-2-yl is a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing these moieties have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

The synthesis of benzo[d]thiazol-2-yl derivatives often involves coupling reactions with various substituents . The synthesis of furan-2-yl derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of compounds containing benzo[d]thiazol-2-yl and furan-2-yl moieties can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol-2-yl and furan-2-yl derivatives can be quite diverse, depending on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be predicted using computational methods . Parameters for Lipinski’s rule of 5, which often are linked to the pharmacokinetic and metabolic behaviors in the body, can be calculated .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study outlined the synthesis of new furothiazolo pyrimido quinazolinones from visnagenone or khellinone, highlighting the antimicrobial activity of these compounds against Gram-positive, Gram-negative bacteria, and fungi. These new compounds demonstrated excellent growth inhibition, indicating potential applications in developing antimicrobial agents (Abu‐Hashem, 2018).

Antimicrobial Evaluation

Another research focused on substituted benzimidazole-2yl derivatives incorporated with biologically active heterocycles such as quinoline and thiazole, showcasing potent inhibitory activity against tested bacteria. This suggests the compound's relevance in creating new antibacterial agents (Abdel-Motaal, M., Almohawes, K., & Tantawy, M., 2020).

DNA Binding and Antiproliferative Activity

Research into the DNA binding and in vitro antiproliferative activity of purinoquinazoline, pyridopyrimidopurine, and pyridopyrimidobenzimidazole derivatives as potential antitumor agents revealed that compounds from the purinoquinazoline series, which are capable of forming complexes with DNA and inhibiting topoisomerase II, showed antiproliferative activity. This indicates the compound's potential application in cancer research (Settimo et al., 1998).

Luminescent Chemosensors

A study on crown-containing arylimines synthesized from benzo[b]furan derivatives showed these compounds as fluorescent tautomeric chemosensors for Mg2+, Ca2+, and Ba2+. The shift in tautomeric equilibrium upon complexation with these metal ions suggests applications in sensing and detection technologies (Dubonosov et al., 2008).

Fluorescent Probes

The development of novel 2-(1-benzofuran-2-yl)-4-(1,3 benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives as blue-green fluorescent probes highlights the potential use of similar compounds in fluorescence-based applications, with some derivatives showing high quantum yield and bathochromic shifts in solvent polarity (Bodke et al., 2013).

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their structure and the specific functional groups they contain . Some compounds can be considered safe anti-inflammatory agents .

Future Directions

The future directions in the research of these compounds could involve the design and synthesis of new derivatives with improved pharmacological profiles . Molecular docking studies could be used to design and develop potent antagonists .

Properties

IUPAC Name

5-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-24(2)9-12-17(13(29)10-24)18(19-20(25-12)27-23(31)28-21(19)30)14-7-8-15(32-14)22-26-11-5-3-4-6-16(11)33-22/h3-8,18H,9-10H2,1-2H3,(H3,25,27,28,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZWXOARHXHDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(O4)C5=NC6=CC=CC=C6S5)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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